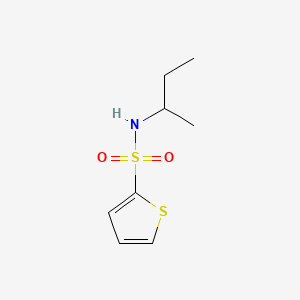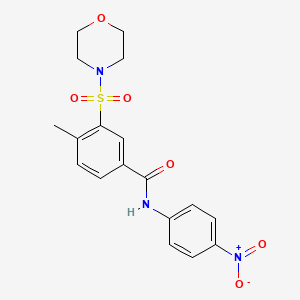![molecular formula C17H20N2O4S B5065355 N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5065355.png)
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as HPMCAS, is a synthetic polymer that is widely used in the pharmaceutical industry. It is a popular excipient that is used to improve the solubility and bioavailability of poorly soluble drugs. HPMCAS is also used as a coating agent for tablets and capsules, and as a stabilizer for protein-based drugs.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is not fully understood. However, it is believed that N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide forms a complex with the drug molecule, which enhances the solubility and dissolution rate of the drug. The complex also protects the drug molecule from degradation in the gastrointestinal tract, which improves its bioavailability.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is considered to be a safe excipient, with no significant biochemical or physiological effects. It is not metabolized by the body, and is excreted unchanged in the feces.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide in lab experiments include its ability to improve the solubility and bioavailability of poorly soluble drugs, as well as its stability and compatibility with other excipients. However, one limitation of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is its high cost, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide. One area of research is the development of new formulations that incorporate N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide to improve the solubility and bioavailability of drugs. Another area of research is the study of the mechanism of action of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, which could lead to the development of new excipients with similar properties. Additionally, research could be conducted on the use of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide in the delivery of gene therapy and other biologics.
Synthesis Methods
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is synthesized by reacting hydroxypropyl methylcellulose (HPMC) with methanesulfonyl chloride and 3-hydroxybenzoic acid. The resulting product is then reacted with N-methylpropylamine to form N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide.
Scientific Research Applications
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide has been extensively studied in the pharmaceutical industry for its ability to improve the solubility and bioavailability of poorly soluble drugs. It has been used in the formulation of a wide range of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-10-19(2)24(22,23)16-9-4-6-13(11-16)17(21)18-14-7-5-8-15(20)12-14/h4-9,11-12,20H,3,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHECTRYTJBPIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5065273.png)
![{4-[5-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol trifluoroacetate (salt)](/img/structure/B5065275.png)
![ethyl 1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5065280.png)
![5-[4-(benzyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5065281.png)


![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5065302.png)

![3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5065314.png)


![ethyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B5065334.png)

![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5065361.png)